molecular formula C22H31N7O2 B2532977 2-(4-benzylpiperazin-1-yl)-4,6-bis(morpholin-4-yl)-1,3,5-triazine CAS No. 21218-55-3

2-(4-benzylpiperazin-1-yl)-4,6-bis(morpholin-4-yl)-1,3,5-triazine

Cat. No.: B2532977
CAS No.: 21218-55-3
M. Wt: 425.537
InChI Key: WCYGLTDGBMDBMD-UHFFFAOYSA-N
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Description

2-(4-benzylpiperazin-1-yl)-4,6-bis(morpholin-4-yl)-1,3,5-triazine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a triazine ring substituted with benzylpiperazine and morpholine groups. The presence of these functional groups imparts the compound with unique chemical and biological properties, making it a valuable subject of study for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperazin-1-yl)-4,6-bis(morpholin-4-yl)-1,3,5-triazine typically involves a multi-step process. One common method includes the reaction of 2-chloro-4,6-bis(morpholin-4-yl)-1,3,5-triazine with 4-benzylpiperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-benzylpiperazin-1-yl)-4,6-bis(morpholin-4-yl)-1,3,5-triazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine or benzylpiperazine groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in organic solvents with the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions result in the formation of new compounds with different functional groups replacing the original substituents.

Scientific Research Applications

2-(4-benzylpiperazin-1-yl)-4,6-bis(morpholin-4-yl)-1,3,5-triazine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperazin-1-yl)-4,6-bis(morpholin-4-yl)-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit protein kinases, which are involved in cell signaling pathways that regulate cell growth, differentiation, and apoptosis. By targeting these pathways, the compound can exert its therapeutic effects in the treatment of diseases such as cancer.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-benzylpiperazin-1-yl)-5-methoxypyrimidine
  • 6-(4-benzylpiperazin-1-yl)-2-morpholin-4-yl-5-nitropyrimidin-4-amine

Uniqueness

Compared to similar compounds, 2-(4-benzylpiperazin-1-yl)-4,6-bis(morpholin-4-yl)-1,3,5-triazine is unique due to its specific substitution pattern on the triazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific applications. Its ability to undergo diverse chemical reactions and its potential therapeutic applications further highlight its significance in research and industry.

Properties

IUPAC Name

4-[4-(4-benzylpiperazin-1-yl)-6-morpholin-4-yl-1,3,5-triazin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N7O2/c1-2-4-19(5-3-1)18-26-6-8-27(9-7-26)20-23-21(28-10-14-30-15-11-28)25-22(24-20)29-12-16-31-17-13-29/h1-5H,6-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYGLTDGBMDBMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC(=NC(=N3)N4CCOCC4)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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